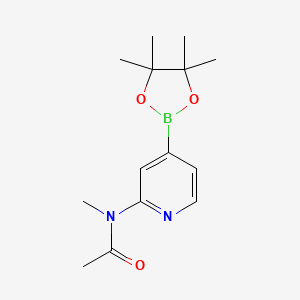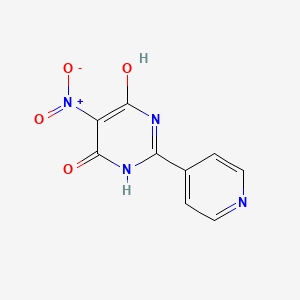![molecular formula C13H12INO2 B13876414 5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid CAS No. 62541-63-3](/img/structure/B13876414.png)
5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid is an organic compound that features an iodine atom, a benzoic acid moiety, and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid typically involves the following steps:
Pyrrole Introduction: The pyrrole ring can be introduced via a nucleophilic substitution reaction. This involves reacting the iodinated benzoic acid with a pyrrole derivative under basic conditions.
Esterification and Hydrolysis: The esterification of the carboxylic acid group followed by hydrolysis can yield the desired benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the iodine atom, converting it into a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkyl halides.
Major Products
Oxidized Derivatives: Products with oxidized pyrrole rings.
Reduced Derivatives: Compounds with hydrogen or other substituents replacing the iodine atom.
Substituted Derivatives: Various compounds with different nucleophiles replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.
Industry
Material Science: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid involves its interaction with specific molecular targets. The iodine atom and the pyrrole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Eigenschaften
CAS-Nummer |
62541-63-3 |
|---|---|
Molekularformel |
C13H12INO2 |
Molekulargewicht |
341.14 g/mol |
IUPAC-Name |
5-iodo-2-(2-pyrrol-1-ylethyl)benzoic acid |
InChI |
InChI=1S/C13H12INO2/c14-11-4-3-10(12(9-11)13(16)17)5-8-15-6-1-2-7-15/h1-4,6-7,9H,5,8H2,(H,16,17) |
InChI-Schlüssel |
VBGLPMOBFSGJMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)CCC2=C(C=C(C=C2)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


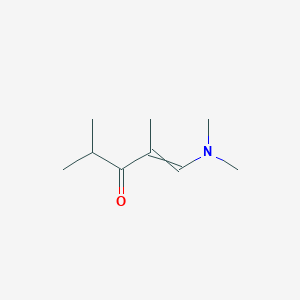
![1-[(3-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13876338.png)

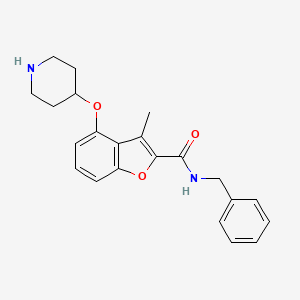
![N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13876351.png)
![N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13876359.png)

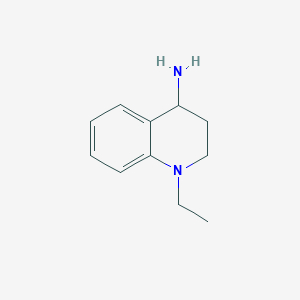
![[3-(Benzimidazol-1-yl)phenyl]methanamine](/img/structure/B13876380.png)
![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
